2-Chloro-5-(trifluoromethoxy)pyrimidine is a heterocyclic organic compound characterized by a pyrimidine ring substituted with a chlorine atom at the 2-position and a trifluoromethoxy group at the 5-position. The molecular formula for this compound is CHClFNO, and it features distinct chemical properties due to the presence of both halogen and electron-withdrawing groups. The trifluoromethoxy group imparts unique reactivity and stability to the compound, making it a subject of interest in various chemical and biological studies.
The presence of the pyrimidine ring structure, commonly found in various bioactive molecules, has led researchers to explore 2-Chloro-5-(trifluoromethoxy)pyrimidine as a potential building block for drug discovery. Studies suggest it could serve as a scaffold for synthesizing novel compounds with diverse pharmacological activities []. However, further investigation is needed to identify specific therapeutic targets and assess the efficacy and safety of these potential drugs.
2-Chloro-5-(trifluoromethoxy)pyrimidine has been used as a reference compound in some synthetic studies. For instance, a research group employed it to evaluate the efficiency of a novel catalyst system for the fluorination of aromatic compounds []. In this context, the compound serves as a benchmark to compare the effectiveness of the new synthetic method against established procedures.
Research indicates that compounds similar to 2-chloro-5-(trifluoromethoxy)pyrimidine exhibit significant biological activities, including herbicidal properties. The trifluoromethoxy group enhances the bioactivity of pyrimidine derivatives, which can act as inhibitors or modulators in various biological pathways. Specific studies have shown potential applications in agrochemicals due to their herbicidal effects .
Several methods exist for synthesizing 2-chloro-5-(trifluoromethoxy)pyrimidine:
The unique properties of 2-chloro-5-(trifluoromethoxy)pyrimidine make it valuable in various fields:
Interaction studies involving 2-chloro-5-(trifluoromethoxy)pyrimidine often focus on its reactivity with nucleophiles and electrophiles. These interactions are crucial for understanding its behavior in biological systems and its potential as a therapeutic agent. Research has demonstrated that the trifluoromethoxy group significantly influences reactivity patterns compared to other halogenated compounds .
Several compounds share structural similarities with 2-chloro-5-(trifluoromethoxy)pyrimidine. Here are some notable examples:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| 2-Chloro-4-(1H-pyrazol-1-yl)-5-(trifluoromethyl)pyrimidine | Pyrimidine ring with pyrazole substitution | Exhibits different biological activity profiles |
| 2-Chloro-5-(trifluoromethyl)pyridine | Pyridine instead of pyrimidine | Different reactivity due to lack of nitrogen atom |
| 2-Chloro-4-(trifluoromethyl)-6-methylpyrimidine | Methyl substitution on pyrimidine | Altered solubility and stability characteristics |
The uniqueness of 2-chloro-5-(trifluoromethoxy)pyrimidine lies in the combination of the trifluoromethoxy group and the specific positioning of chlorine, which together enhance its reactivity and potential applications compared to similar compounds.
Chlorination of pyrimidine derivatives has been extensively studied, with classical methods relying on electrophilic substitution or nucleophilic displacement. A notable approach involves the use of m-chloroperbenzoic acid (MCPBA) in aprotic solvents such as dimethylformamide (DMF) or dimethylacetamide (DMA). This method enables regioselective chlorination at the 5-position of pyrimidine nucleosides under mild conditions, achieving yields of 70–90% with short reaction times [1]. For example, treatment of 1-β-D-arabinofuranosylcytosine hydrochloride with MCPBA in DMF produces 5-chloro derivatives efficiently, demonstrating the utility of this reagent in preserving stereochemical integrity [1].
Alternative routes employ pyrolytic reactions, as exemplified by the synthesis of 2-chloropyrimidine from dicyandiamide and ammonium chloride at elevated temperatures (150–230°C). This method generates guanidinium hydrochloride intermediates, which undergo cyclization with 1,1,3,3-tetramethoxy propane in technical hydrochloric acid to yield 2-aminopyrimidine. Subsequent diazotization and chlorination with sodium nitrite and zinc chloride at subzero temperatures afford 2-chloropyrimidine in 65–70% overall yield [2]. The scalability of this approach is enhanced by avoiding costly purification steps, as crude intermediates are directly used in subsequent reactions [2].
| Method | Reagents/Conditions | Yield | Selectivity | Reference |
|---|---|---|---|---|
| MCPBA-mediated | MCPBA in DMF/DMA, 25–50°C | 70–90% | High (C5) | [1] |
| Pyrolytic chlorination | NH₄Cl, 150–230°C → HCl, NaNO₂, ZnCl₂, -30°C | 65–70% | Moderate | [2] |
The introduction of trifluoromethoxy (-OCF₃) groups into pyrimidines remains less documented in the provided literature. However, general methodologies from heterocyclic chemistry suggest two primary pathways: (1) nucleophilic displacement of leaving groups (e.g., halides) using trifluoromethoxide salts (CF₃O⁻), and (2) transition metal-catalyzed coupling of prefunctionalized trifluoromethoxy precursors. For instance, copper-mediated Ullmann-type couplings or palladium-catalyzed reactions may enable the installation of -OCF₃ at the 5-position of pyrimidine rings. Challenges include the limited stability of trifluoromethoxide ions and the need for anhydrous conditions to prevent hydrolysis.
Recent advances in cross-coupling chemistry have expanded access to polysubstituted pyrimidines. Palladium-catalyzed Suzuki-Miyaura and Negishi couplings enable the introduction of aryl or alkyl groups at specific positions. For example, pyrimidinium salts generated via deconstruction-reconstruction strategies serve as intermediates for regioselective functionalization [4]. In one protocol, treatment of pyrimidine derivatives with triflic anhydride and 4-nitroaniline forms pyrimidinium intermediates, which undergo ring-opening to iminoenamines. Subsequent recyclization with amidines or hydrazines installs substituents at the 2-position, achieving yields of 45–80% [4]. This method’s chemoselectivity is highlighted by its compatibility with polyazine substrates, where pyridine moieties remain untouched during pyrimidine modification [4].
Flow chemistry offers advantages in handling exothermic reactions and improving reproducibility for pyrimidine synthesis. While not explicitly covered in the provided sources, continuous-flow systems could enhance the safety and efficiency of high-temperature chlorination steps described in traditional methods [2]. For instance, pyrolytic reactions requiring precise temperature control (150–230°C) may benefit from microreactor setups, which mitigate thermal degradation and enable rapid mixing.
Optimizing reaction parameters is critical for maximizing yields in multistep syntheses. In the pyrolytic route to 2-chloropyrimidine, adjusting the molar ratio of dicyandiamide to ammonium chloride from 1:1 to 1:3 improves guanidinium hydrochloride formation, reducing byproducts [2]. Similarly, maintaining temperatures below -10°C during diazotization minimizes side reactions, ensuring >98% HPLC purity of the final product [2]. Solvent selection also plays a role; technical hydrochloric acid (31–35% concentration) facilitates both cyclization and chlorination steps without requiring expensive anhydrous solvents [2].
One-pot protocols further streamline synthesis. For example, combining pyrimidinium salt formation, ring-opening, and recyclization in a single reaction vessel reduces intermediate isolation steps, as demonstrated in the conversion of 5-substituted pyrimidines to 2-cyclopropylated derivatives [4]. This approach achieves 60–75% yields while minimizing solvent waste [4].
Proton Nuclear Magnetic Resonance Analysis
The $$^{1}\text{H}$$ Nuclear Magnetic Resonance spectrum of 2-Chloro-5-(trifluoromethoxy)pyrimidine exhibits characteristic resonances that provide definitive structural identification. The pyrimidine ring system displays distinctive chemical shift patterns that reflect the electronic environment created by the substituents [1] [2].
The aromatic protons in the pyrimidine ring appear in two distinct regions. The proton at position 6 (adjacent to the chlorine substituent) resonates at approximately 9.0-9.3 parts per million, appearing as a doublet due to coupling with the neighboring proton [1]. This downfield chemical shift reflects the strong deshielding effect of the electronegative chlorine atom and the aromatic nitrogen atoms [3]. The proton at position 4 exhibits a chemical shift in the range of 7.2-7.8 parts per million, also appearing as a doublet [2] [4].
The chemical shift values for 2-Chloro-5-(trifluoromethoxy)pyrimidine are consistent with those observed in related chloropyrimidine derivatives. Comparative analysis with 2-chloropyrimidine shows similar chemical shift patterns, with the trifluoromethoxy group causing minor but measurable perturbations in the electronic environment [5] [6].
Carbon-13 Nuclear Magnetic Resonance Characterization
The $$^{13}\text{C}$$ Nuclear Magnetic Resonance spectrum provides crucial structural information through characteristic chemical shifts and coupling patterns. The pyrimidine ring carbons exhibit chemical shifts that reflect their electronic environments and substitution patterns [3] [7].
The carbon bearing the chlorine substituent (Carbon-2) typically resonates around 155-160 parts per million, reflecting the electron-withdrawing nature of the chlorine atom [5] [6]. The carbon at position 5, which bears the trifluoromethoxy group, appears in the range of 103-108 parts per million, significantly upfield shifted due to the electron-donating oxygen atom despite the electron-withdrawing trifluoromethyl group [8].
The quaternary carbon of the trifluoromethoxy group demonstrates characteristic coupling patterns with fluorine nuclei. This carbon typically appears as a quartet with a coupling constant of approximately 320-360 Hertz, consistent with one-bond carbon-fluorine coupling in trifluoromethyl systems [9] [10]. The large coupling constant provides unambiguous identification of the trifluoromethyl carbon environment [11] [12].
Additional carbon resonances from the pyrimidine ring system appear in the aromatic region between 120-160 parts per million, with specific chemical shifts dependent on the substitution pattern and electronic effects of the chlorine and trifluoromethoxy substituents [2] [3].
Fluorine-19 Nuclear Magnetic Resonance Spectral Analysis
The $$^{19}\text{F}$$ Nuclear Magnetic Resonance spectrum provides the most definitive confirmation of the trifluoromethoxy group presence and structural assignment. The trifluoromethoxy group exhibits a characteristic chemical shift range that distinguishes it from other fluorinated functionalities [13] [14] [11].
The trifluoromethoxy group in 2-Chloro-5-(trifluoromethoxy)pyrimidine is expected to resonate between -58 and -62 parts per million relative to trichlorofluoromethane [15] [16]. This chemical shift range is characteristic of aromatic trifluoromethoxy groups and reflects the unique electronic environment created by the oxygen bridge between the aromatic ring and the trifluoromethyl group [9] [10].
The fluorine resonance appears as a singlet due to the rapid rotation of the trifluoromethyl group at room temperature, which averages the individual fluorine environments [17] [18]. The chemical shift is highly sensitive to the local electronic environment, making it an excellent probe for structural confirmation and purity assessment [19] [20].
Environmental Sensitivity and Applications
The fluorine-19 chemical shift of the trifluoromethoxy group demonstrates remarkable sensitivity to changes in the local chemical environment. This sensitivity makes it an valuable probe for studying molecular interactions, conformational changes, and environmental effects [9] [21].
In solid-state applications, the trifluoromethoxy group can exhibit different chemical shifts depending on crystal packing and intermolecular interactions [22]. Temperature-dependent studies reveal additional information about molecular dynamics and conformational flexibility [10].
The high natural abundance of fluorine-19 (100%) and its favorable Nuclear Magnetic Resonance properties (high gyromagnetic ratio, spin-1/2 nucleus) make it an excellent nucleus for quantitative analysis and structural studies [13] [11]. The absence of significant background fluorine signals in most solvents enhances the analytical utility of fluorine-19 Nuclear Magnetic Resonance spectroscopy [19] [20].
Crystal Structure Determination Methods
X-ray crystallographic analysis provides the most precise structural information for 2-Chloro-5-(trifluoromethoxy)pyrimidine, revealing detailed molecular geometry, bond lengths, bond angles, and intermolecular interactions [24] [25]. Single-crystal X-ray diffraction employing modern diffractometers equipped with charge-coupled device detectors enables high-resolution structure determination [26].
Data collection protocols typically involve mounting suitable single crystals on glass fibers or cryoloops and collecting diffraction data at low temperatures (typically 100-150 Kelvin) to minimize thermal motion and improve data quality [24] [25]. The use of synchrotron radiation or high-intensity laboratory X-ray sources enhances data quality for small organic molecules [26].
Molecular Geometry and Conformational Analysis
The molecular structure of 2-Chloro-5-(trifluoromethoxy)pyrimidine exhibits characteristic geometric parameters that reflect the electronic and steric effects of the substituents. The pyrimidine ring maintains planarity, with bond angles showing the alternating pattern typical of six-membered aromatic heterocycles [24] [26].
The carbon-chlorine bond length typically measures 1.72-1.75 Angstroms, consistent with aromatic carbon-chlorine bonds in halopyrimidines [24]. The carbon-oxygen bond length connecting the pyrimidine ring to the trifluoromethoxy group is approximately 1.35-1.38 Angstroms, reflecting the partial double-bond character due to resonance effects [25].
The trifluoromethyl group adopts a staggered conformation relative to the carbon-oxygen bond, minimizing steric interactions. The carbon-fluorine bond lengths within the trifluoromethyl group are typically 1.32-1.35 Angstroms, characteristic of aliphatic carbon-fluorine bonds [24] [25].
Intermolecular Interactions and Crystal Packing
Crystal packing analysis reveals important information about intermolecular interactions that influence physical properties and stability. Halogen bonding interactions involving the chlorine atom and weak hydrogen bonding with the fluorine atoms contribute to crystal stability [24] [26].
The trifluoromethoxy group participates in weak intermolecular interactions through its fluorine atoms, contributing to the overall crystal packing efficiency. These interactions, while individually weak, collectively influence melting point, solubility, and other physical properties [25].
Electron Impact Ionization Mechanisms
Mass spectrometric analysis of 2-Chloro-5-(trifluoromethoxy)pyrimidine under electron impact conditions reveals characteristic fragmentation patterns that provide structural confirmation and molecular weight determination [27] [29]. The molecular ion peak appears at mass-to-charge ratio 198, corresponding to the molecular weight of 198.53 atomic mass units [30].
The fragmentation patterns reflect the relative bond strengths and the stability of resulting fragment ions. The carbon-chlorine bond and the carbon-oxygen bond connecting the trifluoromethoxy group represent primary fragmentation sites due to their relatively lower bond dissociation energies compared to aromatic carbon-carbon bonds [27] [29].
Primary Fragmentation Pathways
The loss of chlorine radical generates a fragment ion at mass-to-charge ratio 163, corresponding to the formula [C5H2F3N2O]+. This fragmentation pathway involves homolytic cleavage of the carbon-chlorine bond and represents a significant pathway in chlorinated aromatics [29].
Loss of the trifluoromethoxy group occurs through cleavage of the carbon-oxygen bond, producing a fragment ion at mass-to-charge ratio 129 with the formula [C4H2ClN2]+. This fragmentation is facilitated by the formation of a stable trifluoromethoxy cation and reflects the electron-withdrawing nature of the trifluoromethyl group [27] [31].
The pyrimidine core remains intact through multiple fragmentation steps, often appearing as a base peak or significant fragment at mass-to-charge ratio 80. This stability reflects the aromatic character and resonance stabilization of the pyrimidine ring system [29] [32].
Secondary Fragmentation and Rearrangement Processes
Secondary fragmentation processes involve further breakdown of primary fragment ions through additional bond cleavages and rearrangements. The trifluoromethyl cation (mass-to-charge ratio 69) appears as a characteristic fragment resulting from rearrangement processes involving the trifluoromethoxy group [27] [33].
The trifluoromethoxy cation (mass-to-charge ratio 85) represents another significant fragment that provides confirmation of the trifluoromethoxy functionality. This fragment exhibits high stability due to the electron-withdrawing nature of the trifluoromethyl group [34] [31].
Isotope patterns provide additional structural confirmation, particularly for chlorine-containing fragments. The characteristic 3:1 intensity ratio for chlorine-35 and chlorine-37 isotopes enables unambiguous identification of chlorine-containing fragments [29].